Product packaging for 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide(Cat. No.:CAS No. 848052-92-6)

2-[(2-Fluorophenyl)sulfanyl]acetohydrazide

Cat. No.: B2566289
CAS No.: 848052-92-6
M. Wt: 200.23
InChI Key: RONLEONBAODMIS-UHFFFAOYSA-N
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Description

Overview of Hydrazide and Acylhydrazide Scaffolds in Chemical Research

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond, with at least one acyl group attached to a nitrogen atom. The acylhydrazide functional group, often represented as R-C(=O)NHNH₂, is a versatile and highly valued scaffold in both synthetic and medicinal chemistry. This structural motif is present in numerous biologically active molecules and serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles.

The significance of the acylhydrazide moiety stems from its unique chemical reactivity and its ability to form stable complexes with various biological targets. Hydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes and ketones, exhibit a broad spectrum of pharmacological activities. Research has demonstrated their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer agents. The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, along with its chelating properties, often contributes to its biological efficacy.

Role of Fluorination in Modulating Chemical and Biological Properties of Organic Compounds

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a powerful and widely used strategy in drug design. An estimated one-fifth of all pharmaceuticals contain fluorine. journaljpri.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter the physicochemical and biological properties of a parent compound. journaljpri.com

Fluorination can enhance several key pharmacokinetic and pharmacodynamic parameters. For instance, the C-F bond is metabolically stable, which can protect the molecule from enzymatic degradation, thereby prolonging its half-life and duration of action. The introduction of fluorine can also increase a molecule's lipophilicity, which may improve its ability to cross biological membranes and enhance absorption. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can influence a drug's solubility, bioavailability, and interaction with its biological target.

Contextualization of 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide within Sulfanyl-Containing Acylhydrazides

The compound this compound incorporates three key structural features: the acylhydrazide core, a fluorinated aromatic ring (2-fluorophenyl), and a flexible sulfanyl (B85325) (-S-) linker. This combination of moieties places it within a class of compounds that has attracted interest for its potential biological activities.

The incorporation of a 2-fluorophenyl group is expected to modulate the compound's properties in line with the principles of fluorination. The fluorine atom's position on the phenyl ring can influence electronic distribution and steric hindrance, potentially leading to selective interactions with enzymes or receptors. The combination of a halogenated phenyl ring and a sulfanyl acetohydrazide structure is a strategy explored in the development of novel bioactive compounds. ontosight.ai Therefore, this compound represents a specific molecular architecture that leverages the established biological potential of the acylhydrazide scaffold with the property-enhancing effects of fluorination and a sulfanyl linker.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 848052-92-6 chemicalbook.com
Molecular Formula C₈H₉FN₂OS chemicalbook.com
Molecular Weight 200.23 g/mol chemicalbook.com
Melting Point 133-134 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
Boiling Point (Predicted) 370.6 ± 27.0 °C chemicalbook.com
Density (Predicted) 1.33 ± 0.1 g/cm³ chemicalbook.com
pKa (Predicted) 12.07 ± 0.46 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2OS B2566289 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide CAS No. 848052-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2OS/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONLEONBAODMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 2 Fluorophenyl Sulfanyl Acetohydrazide

Established Synthetic Pathways for 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide

The synthesis of this compound is typically achieved through a two-step process. This method is analogous to the synthesis of other aryl sulfanyl (B85325) acetohydrazides and is a well-established route in organic synthesis.

The first step involves the S-alkylation of 2-fluorothiophenol (B1332064) with an ethyl haloacetate, most commonly ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable organic solvent like acetone (B3395972) or dimethylformamide (DMF). The base facilitates the deprotonation of the thiophenol, forming a thiophenolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the intermediate, ethyl 2-[(2-fluorophenyl)sulfanyl]acetate.

The second step is the hydrazinolysis of the resulting ester. The ethyl 2-[(2-fluorophenyl)sulfanyl]acetate is treated with hydrazine (B178648) hydrate, usually in an alcoholic solvent such as ethanol. The reaction mixture is typically refluxed for several hours. During this process, the hydrazine molecule nucleophilically attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired this compound.

Table 1: General Reaction Scheme for the Synthesis of this compound

StepReactantsReagents and ConditionsProduct
1. S-Alkylation 2-Fluorothiophenol, Ethyl chloroacetateK2CO3, Acetone or DMF, RefluxEthyl 2-[(2-fluorophenyl)sulfanyl]acetate
2. Hydrazinolysis Ethyl 2-[(2-fluorophenyl)sulfanyl]acetateHydrazine hydrate, Ethanol, RefluxThis compound

Approaches to Structurally Related Acetohydrazide Analogues and Hydrazones

The versatile chemical nature of the hydrazide functional group in this compound allows for a wide range of derivatization reactions, leading to the synthesis of various analogues and hydrazones with potentially diverse biological and chemical properties.

Condensation Reactions with Aldehydes and Ketones

A common and straightforward derivatization of acetohydrazides is their condensation reaction with various aldehydes and ketones to form hydrazones. This reaction typically involves heating the acetohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction.

The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding N'-substituted hydrazone. The resulting hydrazones often exhibit interesting biological activities and can serve as intermediates for further chemical transformations.

Advanced Spectroscopic and Structural Characterization of 2 2 Fluorophenyl Sulfanyl Acetohydrazide and Its Derivatives

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide, the FT-IR spectrum is expected to show several characteristic bands that confirm its molecular structure.

The hydrazide moiety gives rise to distinct vibrations. The N-H stretching vibrations of the primary amine (-NH2) and secondary amide (-NH-) groups typically appear as multiple bands in the region of 3180-3500 cm⁻¹. researchgate.net Specifically, acetohydrazide derivatives often show N-H stretching bands around 3337 cm⁻¹. hilarispublisher.com The carbonyl group (C=O) of the hydrazide, often referred to as the amide I band, is expected to produce a strong absorption peak in the range of 1675-1605 cm⁻¹. researchgate.net The N-H bending vibration, or amide II band, is typically observed around 1600-1500 cm⁻¹.

The aromatic part of the molecule also presents characteristic absorptions. The C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the fluorine substituent is indicated by a strong C-F stretching band, typically found in the 1250-1000 cm⁻¹ region. The thioether linkage (C-S) gives rise to weaker absorptions in the fingerprint region, generally between 800 cm⁻¹ and 600 cm⁻¹. The methylene (B1212753) (-CH2-) group will exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine/Amide) Stretching 3180 - 3500 Medium-Strong
C-H (Aromatic) Stretching > 3000 Medium
C-H (Methylene) Stretching 2850 - 2950 Medium
C=O (Amide I) Stretching 1605 - 1675 Strong
N-H (Amide II) Bending 1500 - 1600 Medium
C=C (Aromatic) Stretching 1450 - 1600 Medium-Weak
C-F (Aryl Fluoride) Stretching 1000 - 1250 Strong

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information complementary to FT-IR because the selection rules differ; vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing non-polar or symmetric bonds. The aromatic ring breathing modes and C=C stretching vibrations are typically strong in Raman spectra. The C-S thioether bond, which may be weak in the IR spectrum, often produces a more readily identifiable Raman signal. The symmetric vibrations of the molecule, such as the symmetric stretch of the -CH2- group, would also be Raman active. The analysis of Raman spectra, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In a ¹H NMR spectrum of this compound, each unique proton environment will produce a distinct signal.

Aromatic Protons : The 2-fluorophenyl group contains four protons on the aromatic ring. Due to the electron-withdrawing nature of the fluorine and sulfur substituents, these protons would resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. The signals would appear as complex multiplets due to proton-proton (ortho, meta, para) and proton-fluorine couplings.

Methylene Protons (-S-CH₂-) : The two protons of the methylene group are adjacent to the sulfur atom and the carbonyl group. They are expected to appear as a singlet at approximately δ 3.5-4.0 ppm.

Hydrazide Protons (-NH-NH₂) : The protons on the nitrogen atoms are exchangeable and their chemical shifts can be concentration and solvent-dependent. The -NH₂ protons might appear as a broad singlet, while the -NH- proton, being part of an amide-like structure, could appear as another broad singlet further downfield, potentially in the δ 8.0-10.0 ppm region.

Table 2: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₄) 7.0 - 7.5 Multiplet 4H
Methylene (-CH₂-) 3.5 - 4.0 Singlet 2H
Amine (-NH₂) Variable (broad) Singlet 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O) : The carbonyl carbon of the hydrazide group is highly deshielded and is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm. researchgate.net

Aromatic Carbons : The six carbons of the 2-fluorophenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected. The carbon attached to the sulfur atom (C-S) will also have a characteristic chemical shift. The remaining four aromatic carbons (C-H) will appear as distinct signals in this region.

Methylene Carbon (-S-CH₂-) : The methylene carbon, situated between the sulfur atom and the carbonyl group, is expected to have a chemical shift in the range of δ 35-45 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C-F) ~155-160 (doublet due to ¹JCF)
Aromatic (C-S) ~130-140
Aromatic (C-H) 115 - 135

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC)

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would be instrumental in tracing the connectivity of the protons on the aromatic ring, showing cross-peaks between adjacent protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu For this molecule, an HSQC or HMQC spectrum would unequivocally link the proton signals of the -CH₂- group and the aromatic C-H groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming their assignments. youtube.com This technique is highly sensitive as it detects the more abundant and sensitive ¹H nucleus. sdsu.edu

Further structural confirmation could be achieved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be vital for assigning quaternary carbons, such as the C-F and C-S carbons, by observing their correlations with nearby protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide valuable information about the electronic structure of the compound. For aromatic and heteroaromatic compounds, characteristic π → π* and n → π* transitions are typically observed.

For instance, in a series of synthesized fluorophenyl-based thiazoles, the structures were confirmed by a combination of spectroscopic methods, including UV-visible spectroscopy. nih.gov The observed electronic transitions are consistent with the presence of aromatic rings and other chromophores within the molecules.

Table 1: Illustrative UV-Vis Absorption Data for Related Hydrazone Derivatives

Compound/Derivative ClassSolventλmax (nm)Electronic TransitionReference
Fluorophenyl-based thiazolesVariousNot specifiedπ → π* and n → π* nih.gov

Note: Specific λmax values for this compound are not available in the cited literature. The data presented are for structurally related compounds to illustrate the typical electronic transitions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of a molecule. By providing a highly precise mass measurement, HRMS allows for the confident assignment of a molecular formula, which is a critical step in the identification of a newly synthesized compound.

In the characterization of novel fluorophenyl-based thiazole (B1198619) derivatives, HRMS was utilized to confirm the elemental composition of the synthesized compounds. The experimentally observed masses were in good agreement with the calculated masses, providing strong evidence for the successful synthesis of the target molecules. nih.gov This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Fluorinated Hydrazinylthiazole Derivatives

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Reference
Analog 3hC₁₈H₁₄FN₃OSNot specifiedNot specified nih.gov

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its packing in a crystal lattice.

While a crystal structure for this compound is not publicly available, studies on structurally related acetamide (B32628) and acetohydrazide derivatives provide valuable insights into the expected solid-state conformations. For example, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide reveals details about the conformation of the phenylsulfanylacetamide core. nih.gov In this structure, the asymmetric unit contains two independent molecules with similar but not identical conformations. The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming chains of molecules. nih.gov

Similarly, the crystal structures of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides have been reported, showcasing the formation of hydrogen-bonded networks in the solid state. nih.gov These studies highlight the importance of hydrogen bonding in dictating the supramolecular architecture of acetohydrazide derivatives.

Table 3: Crystallographic Data for a Related Phenylsulfanylacetamide Derivative

ParameterN-phenyl-2-(phenylsulfanyl)acetamideReference
Chemical FormulaC₁₄H₁₃NOS nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)13.9181 (11) nih.gov
b (Å)10.3703 (8) nih.gov
c (Å)17.1511 (14) nih.gov
β (°)94.135 (3) nih.gov
Volume (ų)2467.4 (3) nih.gov
Z8 nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For a series of N′-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, elemental analysis was performed to confirm their composition. scielo.br The found percentages of C, H, N, and S were in close agreement with the calculated values, corroborating the assigned structures.

Table 4: Elemental Analysis Data for a Representative Acetohydrazide Derivative

CompoundMolecular FormulaAnalysisCalculated (%)Found (%)Reference
N′-((4-methoxyphenyl)methylene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazideC₂₁H₂₂N₄O₃SC61.4461.34 scielo.br
H5.405.31 scielo.br
N13.6513.57 scielo.br
S7.817.67 scielo.br

Note: This data is for a structurally complex derivative and serves to illustrate the application and precision of elemental analysis in the characterization of related compounds.

Computational and Theoretical Investigations of 2 2 Fluorophenyl Sulfanyl Acetohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide, DFT calculations, often employing a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation (optimized geometry). This process involves finding the geometry that corresponds to the lowest energy on the potential energy surface. The output of this calculation provides key geometric parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual calculations for the title compound.)

ParameterBondBond Length (Å)ParameterAngleBond Angle (°)
B1C1-C21.395A1C2-C1-S1122.5
B2C1-S11.780A2C1-S1-C7102.1
B3S1-C71.832A3S1-C7-C8110.3
B4C7-C81.521A4C7-C8-O1123.4
B5C8=O11.233A5C7-C8-N1116.5
B6C8-N11.365A6C8-N1-N2121.8
B7N1-N21.401A7F1-C2-C1118.9

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand a molecule's response to ultraviolet-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excited states of the molecule, allowing for the prediction of its electronic absorption spectrum. The results include the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*). These theoretical spectra are invaluable for interpreting experimental UV-Vis data.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. This analysis reveals insights into charge distribution, hybridization, and intramolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). These energies represent the stabilization resulting from charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: This data is illustrative and not based on actual calculations for the title compound.)

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.21
Energy Gap (ΔE)5.64

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, and positive potential around the amine hydrogens.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within conceptual DFT to predict the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), one can identify which specific atoms in the molecule are most likely to participate in different types of reactions. This provides a more detailed, atom-specific picture of reactivity than MEP maps alone.

Non-Linear Optical (NLO) Properties

There is a lack of specific published research detailing the Non-Linear Optical (NLO) properties of this compound. The determination of NLO properties typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to compute parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations would provide insight into the material's potential for applications in optoelectronics, such as frequency conversion and optical switching. However, without dedicated studies, no data on these parameters for the title compound can be provided.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Specific Molecular Dynamics (MD) simulation studies focused on the conformational analysis of this compound are not readily found in the scientific literature. MD simulations are powerful tools for understanding the dynamic behavior of molecules over time, including the exploration of different conformational states, flexibility of the molecular structure, and the stability of intramolecular interactions. Such a study would typically analyze trajectories to identify the most stable conformations and the energetic barriers between them. In the absence of this research, a detailed conformational analysis based on MD simulations cannot be presented.

Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl Sulfanyl Acetohydrazide Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. The introduction of different functional groups can alter the compound's electronic and steric properties, which in turn affects its binding affinity to biological targets.

In related N-acylhydrazone derivatives, the presence of electron-withdrawing nitro substituents has been shown to strengthen intramolecular hydrogen bonds, which can impact the compound's conformation and interaction with target molecules. beilstein-journals.orgresearchgate.net For instance, a study on trimethoxybenzoylhydrazones revealed that a nitro group on the aldehyde-derived ring, as an EWG, strengthened an intramolecular hydrogen bond compared to an electron-donating methyl group. beilstein-journals.orgresearchgate.net

The following table summarizes the general effects of different substituent types on molecular interactions:

Substituent TypeExampleGeneral Effect on Phenyl RingPotential Impact on Molecular Interactions
Electron-Donating-CH3, -OCH3Increases electron densityMay enhance interactions with electron-deficient receptor sites.
Electron-Withdrawing-NO2, -CN, -CF3Decreases electron densityMay favor binding to electron-rich active sites.
Halogens-F, -Cl, -BrInductive electron withdrawal, weak resonance donationCan alter lipophilicity and form halogen bonds, influencing binding affinity.

Role of Fluorine Atom Position and Electronic Effects on Activity

The fluorine atom at the ortho position of the phenyl ring in this compound is of particular interest in medicinal chemistry. Fluorine possesses unique properties, including high electronegativity, a small van der Waals radius, and the ability to form strong bonds with carbon. These characteristics can profoundly influence a molecule's biological activity.

Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that the fluorine atom can control the conformation of the molecule, favoring an s-trans conformation due to the dipole of the C-F bond. nih.gov This conformational preference can be crucial for optimal binding to a receptor. Furthermore, in studies of benzothiazole-phenyl analogs, trifluoromethyl groups (an EWG) on the aromatic rings were well-tolerated at the ortho and para positions by the targeted enzymes. nih.gov

The electronic effects of the fluorine atom can be summarized as follows:

Electronic EffectDescriptionImpact on Activity
Inductive EffectThe high electronegativity of fluorine withdraws electron density from the phenyl ring through the sigma bond framework.Can modulate the acidity or basicity of nearby functional groups and influence electrostatic interactions with the target.
Resonance EffectFluorine can donate a lone pair of electrons to the pi-system of the phenyl ring, although this effect is generally weaker than its inductive withdrawal.Can influence the electron distribution within the aromatic ring.
Conformational ControlThe steric and electronic properties of fluorine can restrict the rotation around single bonds, favoring specific conformations.A preferred conformation may lead to a better fit within the receptor's binding site, enhancing activity. nih.gov

Influence of Heterocyclic Ring Integration on SAR

Integrating heterocyclic rings into the this compound scaffold is a common strategy to explore new chemical space and enhance biological activity. Heterocycles can introduce additional points of interaction, such as hydrogen bond donors and acceptors, and can also modulate the molecule's physicochemical properties like solubility and lipophilicity.

For example, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring introduces nitrogen atoms that can act as hydrogen bond acceptors. The position of the nitrogen atom within the heterocyclic ring is crucial for directing the orientation of the molecule within a binding site. In a study of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the antimicrobial activity was found to be dependent on the nature of the substituent attached to the hydrazide fragment, which was in turn linked to the pyrimidine ring. nih.gov

Similarly, attaching a heterocyclic ring to the hydrazide moiety can also lead to significant changes in activity. For instance, the synthesis of hydrazide-hydrazone derivatives with various aromatic and heterocyclic aldehydes has been explored to generate compounds with antimicrobial properties. mdpi.com

The table below illustrates how different heterocyclic rings could potentially influence the SAR of the parent compound:

Heterocyclic RingPotential ModificationsExpected Influence on SAR
PyridineReplacement of the phenyl ring or attachment to the hydrazide.The nitrogen atom can act as a hydrogen bond acceptor, potentially improving binding affinity.
Thiazole (B1198619)Integration into the core structure or as a substituent.Can introduce additional heteroatoms (nitrogen and sulfur) for interactions and may enhance certain biological activities.
Benzimidazole (B57391)Fusion with or substitution on the core structure.Can provide a larger, more rigid scaffold that may fit into specific binding pockets, as seen in some antitumor agents. nih.gov

Conformational Flexibility and its Relationship to Molecular Recognition

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a key determinant of its interaction with a biological target. For this compound derivatives, the flexibility arises from the rotation around several single bonds, including the C-S bond, the S-CH2 bond, and the bonds within the acetohydrazide chain.

The molecule's preferred conformation in solution and at the binding site can significantly impact its activity. A molecule that can readily adopt the optimal conformation for binding will likely exhibit higher potency. Conversely, a molecule that is too rigid or has a high energy barrier to adopting the active conformation may show reduced activity.

Conformational analysis of related N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides has shown the existence of stable gauche and cis conformers, with their relative populations being influenced by the solvent polarity. nih.gov Similarly, studies on 2-substituted piperazines have highlighted how conformational preferences can control binding to pharmaceutically relevant targets. nih.gov The presence of certain substituents can stabilize specific conformations through intramolecular interactions, such as hydrogen bonding.

The key flexible bonds and their potential impact on molecular recognition are outlined below:

Flexible BondDescription of RotationPotential Impact on Molecular Recognition
Phenyl-SulfurRotation of the phenyl ring relative to the sulfur atom.Affects the orientation of the phenyl ring and its substituents within the binding pocket.
Sulfur-MethyleneRotation around the S-CH2 bond.Alters the spatial relationship between the phenyl ring and the acetohydrazide moiety.
Acetohydrazide ChainRotation around the C-C and C-N bonds of the hydrazide.Determines the positioning of the hydrogen bond donors and acceptors of the hydrazide group for interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties, or "descriptors," that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds.

For derivatives of this compound, a QSAR study would typically involve synthesizing a library of analogs with systematic variations in their structure. The biological activity of these compounds would be measured, and then various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates the descriptors to the observed activity. A robust QSAR model can provide valuable insights into the structural requirements for activity and guide the design of more potent compounds.

QSAR studies on related acetohydrazone derivatives have successfully identified key descriptors correlated with antibacterial activity, including hydrophobicity (ClogP), aqueous solubility (LogS), and topological polar surface area. nih.gov Similarly, QSAR models have been developed for N(2)-acyl isonicotinic acid hydrazide derivatives to describe their antimicrobial activity. nih.gov

A typical workflow for a QSAR study is presented below:

StepDescription
1. Data Set PreparationA series of structurally related compounds with measured biological activities is selected.
2. Descriptor CalculationA wide range of physicochemical and structural descriptors are calculated for each molecule.
3. Model DevelopmentStatistical methods are used to build a mathematical model correlating the descriptors with biological activity.
4. Model ValidationThe predictive power of the model is assessed using internal and external validation techniques.
5. Predictive ResearchThe validated model is used to predict the activity of new, designed compounds, prioritizing the most promising candidates for synthesis.

Exploratory Research Applications of 2 2 Fluorophenyl Sulfanyl Acetohydrazide in Chemical Biology

Utility as Research Tools in Chemical Probe Development

The hydrazide functional group is a key component in the design of chemical probes for studying biological systems. Hydrazide-based probes are particularly useful as activity-based probes (ABPs) for profiling enzyme function and identifying novel therapeutic targets. nih.gov The nucleophilic nature of the hydrazide allows it to form covalent bonds with specific, electrophilic residues within the active sites of certain enzymes. nih.gov

Derivatives of 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide can be engineered into probes by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, often attached via a linker to the hydrazide nitrogen. These probes can then be used to label and identify target proteins in complex biological samples. The reactivity of such probes can be tuned by modifying the substituents on the phenyl ring, with the fluorine atom on the 2-position potentially influencing the electronic properties and binding affinity of the probe to its target protein. nih.gov The development of such tools is critical for understanding enzyme mechanisms and for the initial stages of drug discovery.

Intermediates in the Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as a crucial intermediate for the construction of more complex, biologically active molecules, particularly heterocyclic compounds. The acetohydrazide group is a versatile precursor that can undergo cyclization reactions with various reagents to form stable five- or six-membered rings. researchgate.net

For instance, it can be reacted with carbon disulfide in an alkaline medium to yield 1,3,4-oxadiazole (B1194373) derivatives, or with substituted isothiocyanates to produce 1,2,4-triazole (B32235) rings. mdpi.com These heterocyclic systems are "privileged scaffolds" in medicinal chemistry, frequently found in approved drugs due to their favorable pharmacological properties. The fluorophenylsulfanyl portion of the molecule remains intact during these transformations, imparting specific physicochemical properties, such as increased lipophilicity and metabolic stability, to the final products.

Below is a table summarizing some of the key heterocyclic systems that can be synthesized from acetohydrazide intermediates.

Target HeterocycleTypical ReagentsGeneral Conditions
1,3,4-Oxadiazoles Carbon disulfide (CS₂), followed by an alkylating agentAlkaline medium, reflux
1,2,4-Triazoles Isothiocyanates (R-NCS)Alkaline medium, cyclization
Pyrazoles 1,3-Dicarbonyl compoundsAcidic or basic catalysis, condensation
Hydrazones Aldehydes or KetonesMild acidic conditions

This table presents generalized synthetic pathways for acetohydrazide intermediates.

Development of Novel Molecular Scaffolds for Drug Discovery Research

The core structure of this compound is an attractive scaffold for the development of new libraries of compounds in drug discovery research. nih.gov A molecular scaffold is a central framework of a molecule upon which various functional groups can be systematically added or modified. This process, known as diversity-oriented synthesis, allows for the rapid generation of a large number of structurally related analogues. researchgate.net

By using the hydrazide group as a chemical handle, researchers can attach a wide array of different chemical moieties through reactions like condensation with aldehydes and ketones to form hydrazones. nih.gov These new, larger molecules can then be screened against various biological targets, such as enzymes or receptors, to identify "hits"—compounds that show promising activity. The fluorophenyl group is particularly valuable in this context as fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate bioavailability. mdpi.com This scaffold-based approach accelerates the discovery of lead compounds for new potential medicines. nih.gov

Bioconjugation Chemistry Applications (e.g., Copper-Free Click Chemistry)

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. The hydrazide group of this compound is well-suited for certain bioconjugation reactions. Specifically, it can react with aldehydes and ketones to form a stable hydrazone linkage. This reaction is often used to label proteins or other biomolecules that have been modified to contain a carbonyl group.

While the hydrazide itself does not directly participate in the most common copper-catalyzed "click chemistry" reaction (the cycloaddition of an azide (B81097) and an alkyne), it is a valuable partner in related bioorthogonal reactions. ekb.egmedchemexpress.com Furthermore, the hydrazide can be chemically modified to introduce functionalities, such as an azide or a strained alkyne, that would allow it to participate in copper-free click chemistry reactions like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). nih.gov These advanced bioconjugation techniques are powerful tools for creating antibody-drug conjugates (ADCs), developing diagnostic imaging agents, and studying biological processes in living systems. nih.gov

Chemoinformatic and Cheminformatic Data Analysis for Analogues

Chemoinformatics involves the use of computational methods to analyze chemical data, predict properties, and guide synthetic efforts. For a compound like this compound and its analogues, chemoinformatic tools are indispensable. Molecular docking, for example, is a computational technique used to predict the preferred binding orientation of a molecule to a biological target. researchgate.net By modeling the interactions between analogues of the compound and the active site of an enzyme, researchers can prioritize which derivatives are most likely to be active, saving time and resources in the lab. nih.gov

Furthermore, the analysis of Structure-Activity Relationships (SAR) is a cornerstone of this approach. By synthesizing a series of analogues where specific parts of the molecule are varied—for instance, changing the position of the fluorine atom or replacing the phenyl ring with another aromatic system—and then comparing their biological activities, researchers can build a model of which structural features are critical for function. This data-driven process is essential for optimizing a lead compound into a viable drug candidate.

The table below illustrates a conceptual SAR analysis for analogues.

Compound NameR1 GroupR2 GroupPredicted Property
Parent Compound 2-FluorophenylHBaseline Activity
Analogue A 4-FluorophenylHAltered Binding Affinity
Analogue B 2-ChlorophenylHModified Lipophilicity
Analogue C 2-FluorophenylMethylIncreased Steric Hindrance

This table is a conceptual representation of how chemoinformatic data for different analogues might be organized and analyzed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2-Fluorophenyl)sulfanyl]acetohydrazide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with ester precursors (e.g., methyl-[(heterocyclic)sulfanyl]acetate) under reflux in ethanol, followed by purification via recrystallization. Substituents are introduced by reacting the hydrazide intermediate with aromatic aldehydes under solvent-free conditions using sodium borohydride/boric acid as reducing agents . Key steps include:

  • Ester to hydrazide conversion : Hydrazine hydrate in ethanol (4 hours reflux, TLC monitoring).
  • Schiff base formation : Grinding hydrazide with aldehydes (e.g., 2-fluorobenzaldehyde) in a mortar under solvent-free conditions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • ¹H/¹³C NMR : To identify sulfanyl, fluorophenyl, and hydrazide proton environments .
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O of hydrazide) .
  • LC-MS : For molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : To resolve tautomeric forms (e.g., thione vs. thiol configurations) and confirm stereochemistry .

Q. What intermediates are commonly used in synthesizing derivatives of this compound?

  • Answer : Key intermediates include:

  • 2-[(Heterocyclic)sulfanyl]acetohydrazide (e.g., benzoxazole or triazole derivatives) .
  • Aromatic aldehydes : 2-Fluorobenzaldehyde, 4-chlorobenzaldehyde, or substituted benzylidenes for Schiff base formation .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky aldehydes.
  • Catalysis : Use of acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation .
  • Temperature control : Prolonged grinding at room temperature (20–30 minutes) under solvent-free conditions minimizes side reactions .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Answer :

  • Antimicrobial assays : Serial plate dilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase or α-glucosidase activity (e.g., Ellman’s method) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like ecKAS III or 2A9¹ receptors .

Q. How can researchers resolve contradictions in substituent effects on biological activity?

  • Answer :

  • SAR studies : Compare derivatives with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups. For example, 4-dimethylaminobenzylidene reduces actoprotective activity, while 4-chlorobenzylidene retains efficacy .
  • Crystallographic analysis : Correlate substituent steric effects (e.g., tert-butyl groups) with binding site occupancy .

Q. What strategies are recommended for designing derivatives with enhanced metabolic stability?

  • Answer :

  • Bioisosteric replacement : Substitute labile hydrazide groups with triazoles or oxadiazoles .
  • Prodrug approaches : Esterify hydrazide moieties to improve membrane permeability .

Methodological Notes

  • Data Contradiction Analysis : When substituent effects conflict (e.g., actoprotective vs. antimicrobial activity), prioritize combinatorial libraries and multivariate statistical models .
  • Crystallographic Validation : Always cross-validate computational docking results with X-ray/NMR data to avoid false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.